Potassium trans-1-propenyltrifluoroborate
CAS No.: 1902198-18-8
Cat. No.: VC7907449
Molecular Formula: C3H5BF3K
Molecular Weight: 147.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1902198-18-8 |
|---|---|
| Molecular Formula | C3H5BF3K |
| Molecular Weight | 147.98 |
| IUPAC Name | potassium;trifluoro-[(E)-prop-1-enyl]boranuide |
| Standard InChI | InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; |
| Standard InChI Key | RLDWVFWDURMTAV-SQQVDAMQSA-N |
| Isomeric SMILES | [B-](/C=C/C)(F)(F)F.[K+] |
| SMILES | [B-](C=CC)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C=CC)(F)(F)F.[K+] |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Potassium trans-1-propenyltrifluoroborate features a propenyl group () bonded to a trifluoroborate moiety (), stabilized by a potassium counterion. The trans configuration ensures spatial orientation critical for stereoselective reactions. Key properties include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 147.98 g/mol |
| Melting point | 81–85°C |
| SMILES notation | [K+].C/C=C/B-(F)F |
| InChIKey | RLDWVFWDURMTAV-SQQVDAMQSA-N |
The compound’s solid-state structure and boron hybridization () facilitate nucleophilic displacement in coupling reactions .
Synthesis and Production
Key Synthetic Intermediates
Raw materials for its production include:
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound excels in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and propenyl groups. For example, in the total synthesis of ampullosine, it couples with triflate-bearing benzodioxine derivatives under palladium catalysis to install the propenyl sidechain (Scheme 1) :
Reaction conditions (Table 1):
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| PdCl(PPh) | PPh | Toluene/HO | 70 |
| Pd(OAc) | SPhos | Dioxane | 55 |
Optimal yields (70%) are achieved using toluene/water mixtures and triphenylphosphine ligands .
Drug Delivery Systems
The compound enables the synthesis of anethole dithiolethione-NH (ADT-NH), a hydrogen sulfide () donor. ADT-NH conjugates with therapeutics to enhance cardiovascular and anti-inflammatory effects via controlled release .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Precautions
Recommended safety measures include:
-
Use of nitrile gloves and eye protection (P280)
-
Avoidance of inhalation (P261)
-
Immediate rinsing upon eye contact (P305+P351+P338)
Storage at 2–8°C in airtight containers minimizes decomposition .
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| Sigma-Aldrich | 1 g | 327 | 97% |
| TRC | 250 mg | 65 | 95% |
| American Custom Chemicals | 5 mg | 499.73 | 95% |
Prices scale nonlinearly, with bulk purchases (5 g) costing $774 from Sigma-Aldrich .
Related Reagents
Commonly co-purchased reagents include:
-
Potassium vinyltrifluoroborate (CAS 101504-62-7)
-
-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (CAS 72287-26-4)
Recent Research Advances
Total Synthesis of Ampullosine
A 2019 study demonstrated the compound’s role in constructing the 3-methylisoquinoline core of ampullosine via a key Suzuki coupling step (Scheme 2) :
-
Triflation: Phenolic hydroxyl groups in methyl 3,5-dihydroxybenzoate are converted to triflates.
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Cross-Coupling: Potassium trans-1-propenyltrifluoroborate installs the propenyl group under Pd catalysis.
-
Cyclization: Acid-mediated cyclization forms the isoquinoline ring.
Innovations in Catalysis
Recent optimization efforts focus on ligand design and solvent systems. For instance, substituting triphenylphosphine with SPhos ligands in dioxane/water mixtures increased yields from 55% to 62% while reducing reaction times by 30% .
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